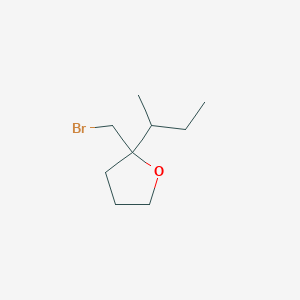
2,2-Difluoro-3-(thiophen-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-3-(thiophen-2-yl)propanoic acid is an organic compound that features a thiophene ring substituted with a difluoromethyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of thiophene with a difluoromethylating agent under controlled conditions to form the intermediate, which is then carboxylated to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-3-(thiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-3-(thiophen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as organic semiconductors and corrosion inhibitors
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Thiophen-2-yl)propanoic acid: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
2,2-Difluoro-3-(thiolan-2-yl)propanoic acid: Contains a thiolane ring instead of a thiophene ring, leading to distinct biological activities
Uniqueness
2,2-Difluoro-3-(thiophen-2-yl)propanoic acid is unique due to the presence of both the difluoromethyl group and the thiophene ring. This combination imparts specific chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and materials science .
Eigenschaften
Molekularformel |
C7H6F2O2S |
|---|---|
Molekulargewicht |
192.19 g/mol |
IUPAC-Name |
2,2-difluoro-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C7H6F2O2S/c8-7(9,6(10)11)4-5-2-1-3-12-5/h1-3H,4H2,(H,10,11) |
InChI-Schlüssel |
IOCJAEBVIXKATR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CC(C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13166127.png)





![(4-Aminobicyclo[3.1.0]hexan-1-YL)methanol](/img/structure/B13166161.png)


![4-[(4-Hydroxybenzoyl)amino]butanoic acid](/img/structure/B13166184.png)
![[1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate](/img/structure/B13166189.png)
![Methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B13166193.png)


